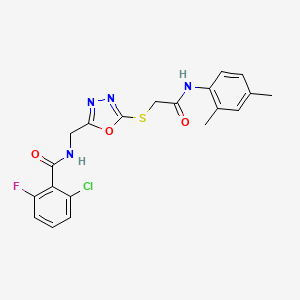

2-chloro-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4O3S/c1-11-6-7-15(12(2)8-11)24-16(27)10-30-20-26-25-17(29-20)9-23-19(28)18-13(21)4-3-5-14(18)22/h3-8H,9-10H2,1-2H3,(H,23,28)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJKFDYRFLMZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3Cl)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-fluorobenzamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

Introduction of the dimethylphenyl group: This step involves the reaction of the oxadiazole intermediate with 2,4-dimethylphenyl isocyanate.

Attachment of the fluorobenzamide moiety: The final step involves the coupling of the intermediate with 2-chloro-6-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thioether.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug development.

Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-chloro-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-fluorobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the oxadiazole ring and the fluorobenzamide moiety suggests potential interactions with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations:

In contrast, thiadiazole (S instead of O) in improves metabolic stability but reduces electronegativity . Thiazole-based analogs (e.g., ) exhibit distinct electronic profiles due to the aromatic sulfur, enabling stronger interactions with enzymes like PFOR .

Substituent Effects: The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity, favoring membrane penetration compared to the ethoxyphenyl group in . Fluoro/chloro substituents modulate electron-withdrawing effects and steric hindrance, influencing receptor affinity. For example, difluorobenzamide in enhances enzyme inhibition compared to mono-fluoro derivatives.

Bioactivity Trends :

- Urea-linked benzamides (e.g., ) act as insecticides, whereas oxadiazole/thiadiazole derivatives (e.g., ) target metabolic enzymes, suggesting substituent-dependent mechanistic divergence.

- Antidiabetic activity in correlates with the dihydro-oxadiazole core, which may stabilize transition states during enzyme inhibition.

Biological Activity

The compound 2-chloro-N-((5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-fluorobenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a chloro group, a fluorobenzamide moiety, and a 1,3,4-oxadiazole ring. The structural complexity suggests multiple sites for biological interaction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines. In particular:

- Mechanism of Action : Compounds with oxadiazole structures often exhibit cytotoxicity through the induction of apoptosis and inhibition of cell proliferation. The presence of electron-donating groups like methyl can enhance this activity by stabilizing the compound's interaction with cellular targets .

-

Case Studies :

- A study demonstrated that similar oxadiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells . The specific IC50 for related compounds ranged from 1.61 to 1.98 µg/mL.

- Another investigation into thiazole derivatives indicated that structural modifications significantly influenced their anticancer efficacy, suggesting that similar modifications in our compound could yield enhanced biological activity .

Antimicrobial Activity

Research indicates that compounds featuring thioether linkages can exhibit significant antimicrobial properties. The thioether in our compound may contribute to its effectiveness against bacterial strains.

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Research Findings : Various studies have reported that thioether-containing compounds show broad-spectrum antimicrobial activity, making them candidates for further investigation in drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure affect biological activity.

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and cellular uptake |

| Fluorine Atom | Improves metabolic stability |

| Oxadiazole Ring | Essential for anticancer activity; facilitates interaction with DNA or proteins |

| Thioether Linkage | Potentially increases antimicrobial properties |

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Formation of thioether linkages via reaction of thiol-containing intermediates with halogenated acetyl derivatives (e.g., chloroacetyl chloride) under reflux conditions in triethylamine .

- Amide bond formation : Coupling of benzamide moieties with amine-functionalized oxadiazole intermediates using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

- Optimization : Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (reflux at 80–100°C), and purification via recrystallization (e.g., pet-ether or DMSO/water mixtures) .

Example Synthesis Protocol :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thioether formation | Chloroacetyl chloride, triethylamine, reflux (4 h) | 48–65 | |

| Amide coupling | DCC, HOBt, room temperature (12 h) | 70–85 |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent integration and electronic environments (e.g., δ 8.83 ppm for aromatic protons in DMSO-d6) .

- Mass Spectrometry (HRMS) : High-resolution MS to validate molecular formula (e.g., [M+H]+ observed at m/z 357.9529) .

- IR Spectroscopy : Detection of functional groups (e.g., C=O stretch at ~1650 cm) .

Q. What are the critical parameters affecting yield in the synthesis?

- Reaction time : Prolonged reflux (>4 h) for thioether formation reduces side products .

- pH control : Adjusting pH to 8–9 during precipitation minimizes impurities .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis?

DoE methodologies, such as factorial design, enable systematic variation of parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example:

- Central Composite Design : Used in flow chemistry to maximize diazomethane yield by tuning residence time and temperature .

- Response Surface Modeling : Predicts interactions between variables (e.g., pH and solvent ratio) to improve purity .

Q. What role do substituent electronic effects play in the compound’s reactivity?

- Electron-withdrawing groups (e.g., Cl, F) : Increase electrophilicity of the benzamide core, enhancing binding to biological targets .

- Thioether linkage : The sulfur atom’s lone pairs facilitate redox-mediated interactions in biological systems .

- Substituent tuning : Fluorine at the para-position improves metabolic stability, while chlorine enhances lipophilicity .

Q. How does the compound interact with biological targets, and what assays are used?

- Mechanistic studies : Molecular docking simulations predict binding to enzymes like kinases or proteases via hydrogen bonding with oxadiazole and benzamide moieties .

- Biological assays :

| Assay Type | Target | Method | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | MIC (Minimum Inhibitory Concentration) | |

| Anticancer | Cell lines (e.g., MCF-7) | MTT assay | |

| Enzyme inhibition | Kinases | Fluorescence polarization |

- Data interpretation : IC values and binding affinity constants (K) are calculated using nonlinear regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.